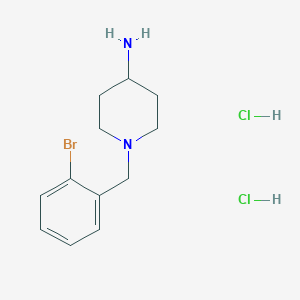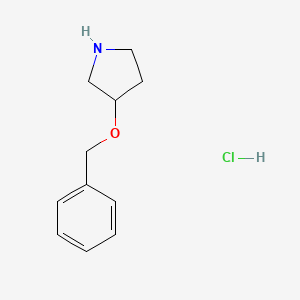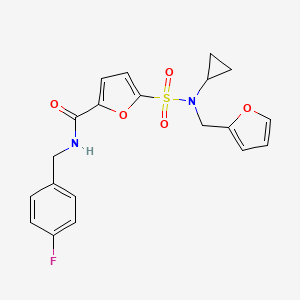
(3-(4-fenil-1H-1,2,3-triazol-1-il)azetidin-1-il)(3-(trifluorometoxi)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole is a class of azoles that has a five-membered ring of two carbon atoms and three nitrogen atoms . The phenyl group is a functional group that consists of a benzene ring minus one hydrogen, allowing it to bond to other atoms .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives often involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation .Molecular Structure Analysis
The 1H-1,2,3-triazole ring is planar and aromatic, contributing to the stability of compounds containing this group . The phenyl group is also planar and aromatic .Chemical Reactions Analysis
1H-1,2,3-triazoles can participate in various reactions, such as nucleophilic substitutions and reductions . Phenyl groups can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 1H-1,2,3-triazoles generally have high thermal stability . The presence of a phenyl group can increase the lipophilicity of a compound .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El andamiaje de 1,2,3-triazol se ha convertido en una estructura privilegiada en el descubrimiento de fármacos. Su alta estabilidad química, carácter aromático y capacidad de enlace de hidrógeno lo convierten en un motivo atractivo para el diseño de compuestos bioactivos. Los investigadores han sintetizado derivados de este compuesto y evaluado sus propiedades farmacológicas. Por ejemplo, 3-(4-(4-fenoxifenil)-1H-1,2,3-triazol-1-il)benzo[d]isoxazol demostró una potente actividad antiproliferativa contra las células MV4-11 . Se necesitan más estudios para explorar su potencial como agente anticancerígeno.
Imágenes fluorescentes y ciencia de materiales
Los 1,2,3-triazoles fluorescentes actúan como sondas para la imagen celular. Sus propiedades de emisión los convierten en herramientas valiosas para visualizar procesos biológicos. Además, los materiales que contienen triazoles exhiben propiedades interesantes, incluida la luminiscencia, la conductividad y la resistencia mecánica.
En resumen, la versatilidad de este compuesto se extiende a través del descubrimiento de fármacos, la síntesis orgánica, la química de polímeros, las interacciones supramoleculares, la bioconjugación, la biología química, la imagen fluorescente y la ciencia de materiales. Su estructura única continúa inspirando investigación e aplicaciones innovadoras en diversos campos. 🌟 .
Mecanismo De Acción
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to act as hydrogen bond acceptors and donors, simultaneously . This allows them to form various types of binding with the target enzyme .
Biochemical Pathways
It is known that triazole compounds have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of triazole compounds , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone: plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The triazole ring in the compound is known to interact with enzymes such as topoisomerase IV, which is crucial for DNA replication and cell division . The compound’s interaction with this enzyme can inhibit its activity, leading to potential antimicrobial effects. Additionally, the compound may interact with other biomolecules through hydrogen bonding and dipole interactions, contributing to its biochemical activity .
Cellular Effects
The effects of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function. For instance, its impact on the expression of genes involved in oxidative stress response can lead to changes in cellular antioxidant levels .
Molecular Mechanism
At the molecular level, (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. The compound’s triazole ring can form stable complexes with metal ions, which are often cofactors for enzymatic reactions . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can induce changes in gene expression by interacting with DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial activity and modulation of immune responses . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes through active and passive mechanisms, and it can accumulate in specific tissues depending on its affinity for certain transporters . This distribution pattern affects the compound’s localization and accumulation, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .
Propiedades
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)28-16-8-4-7-14(9-16)18(27)25-10-15(11-25)26-12-17(23-24-26)13-5-2-1-3-6-13/h1-9,12,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFLSYRDPGCXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)




![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide](/img/structure/B2587015.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2587016.png)

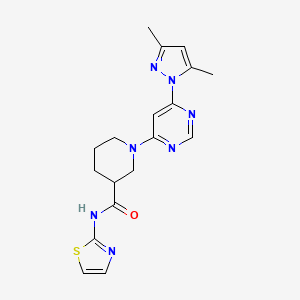
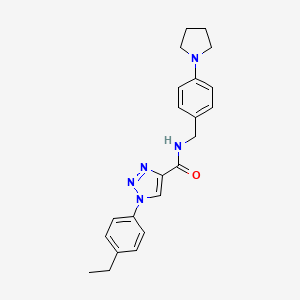
![2-[({[2-Methoxy-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2587020.png)
